N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a hybrid structure combining a [1,2,4]triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety. The triazolopyrimidine scaffold is notable for its presence in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and aromatic stacking properties . The propyl substituents may enhance lipophilicity, influencing bioavailability and target binding.
Properties
IUPAC Name |
4-propyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7OS/c1-2-4-11-12(23-20-19-11)13(22)15-6-3-5-10-7-16-14-17-9-18-21(14)8-10/h7-9H,2-6H2,1H3,(H,15,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDMBDWFVZCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo[1,5-a]pyrimidine core through a cyclization reaction of appropriate precursors under acidic or basic conditions. The thiadiazole ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the propyl group through alkylation. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and eco-friendliness, as it often requires less solvent and energy compared to traditional heating methods . Additionally, catalyst-free and additive-free conditions can be employed to further simplify the process and reduce costs.
Chemical Reactions Analysis
Reaction Conditions and Mechanisms
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Coupling reactions : Typically performed under inert conditions (e.g., nitrogen atmosphere) with catalysts like DCC or HATU to enhance efficiency .
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Solvents : DMF, acetic acid, or dichloromethane are commonly used due to their ability to stabilize intermediates and facilitate reaction progression .
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Temperature control : Refluxing (e.g., 100°C in acetic anhydride) for cyclization steps, while coupling may occur at ambient or slightly elevated temperatures .
Table 2: Reaction Conditions
Characterization and Quality Control
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Nuclear Magnetic Resonance (NMR) : Used to confirm structural integrity, particularly for aromatic and heterocyclic regions .
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Mass Spectrometry : Validates molecular weight and purity (e.g., expected molecular weight ~350–400 g/mol based on analogous compounds ).
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Thin-Layer Chromatography (TLC) : Monitors reaction progress and confirms the absence of unreacted starting materials.
Potential Reactivity and Stability
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Hydrolytic stability : The carboxamide group may undergo hydrolysis under acidic or basic conditions, necessitating controlled storage .
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Electrophilic substitution : The triazolopyrimidine core could undergo substitution at the 6-position due to its aromatic nature .
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Thermal stability : Likely stable under standard laboratory conditions but may degrade at high temperatures (>200°C).
Biological Mechanism Insights
While the query focuses on chemical reactions, analogous compounds (e.g., triazolopyrimidine derivatives) have shown activity in targeting viral polymerase interfaces . The thiadiazole moiety, known for antimicrobial properties, may contribute to potential bioactivity, though this is speculative for the specific compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, the compound may interfere with cellular signaling pathways, leading to altered gene expression and cellular responses . These mechanisms contribute to its potential therapeutic effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Analogs
Kinetoplastid Inhibitor LXE408 (Compound 3, )
- Core Structure : [1,2,4]Triazolo[1,5-a]pyrimidine linked to a dimethyloxazole carboxamide.
- Substituents : Difluoromethylpyridine and fluorophenyl groups.
- Activity : Potent kinetoplastid inhibitor, likely due to fluorinated groups enhancing membrane permeability and target affinity .
5-(4-Chloro-Phenyl)-7-Thiophen-2-yl-4,5,6,7-Tetrahydro-[1,2,4]Triazolo[1,5-a]Pyrimidine (573931-20-1, )
- Core Structure : Partially saturated triazolopyrimidine.
- Substituents : Chlorophenyl and thiophene groups.
- Potential Use: Chlorophenyl and thiophene moieties suggest agrochemical applications, with chlorine improving stability .
Key Structural Differences :
| Feature | Target Compound | LXE408 (Compound 3) | 573931-20-1 |
|---|---|---|---|
| Core Heterocycle | Triazolopyrimidine + thiadiazole | Triazolopyrimidine + oxazole | Partially saturated triazolopyrimidine |
| Substituents | Propyl (×2) | Difluoromethylpyridine, fluoro | Chlorophenyl, thiophene |
| Lipophilicity (Predicted) | High (propyl chains) | Moderate (fluorine) | Moderate (chlorine, thiophene) |
Functional Analogs
N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl] Aldehyde Hydrazones ()
- Core Structure : Quinazoline-pyrazole hybrid.
- Activity : Antimicrobial (e.g., inhibition of Fusarium graminearum at 50 µg/mL). The carboxamide group and heterocyclic architecture parallel the target compound’s design, though the thiadiazole may offer distinct bioactivity .
Thiadiazole-Containing Herbicides ()
- Examples : Older herbicides like sulfentrazone.
- Activity : Thiadiazole rings disrupt plant electron transport. The target compound’s 4-propyl-thiadiazole could similarly act as a photosynthesis inhibitor .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine moiety and a thiadiazole ring. Its molecular formula is C_{13}H_{16}N_{6}O_{1}S, which indicates the presence of nitrogen-rich heterocycles known for their diverse biological activities.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in various signaling pathways. Notably, studies have shown that related triazolo compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis .
Anticancer Activity
The compound has demonstrated significant anticancer properties in various in vitro studies. For instance:
- Cell Line Studies : In tests against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney), the compound exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin . This suggests a promising potential as an anticancer agent.
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies on similar compounds have indicated:
- Inhibition Rates : Certain thiadiazole derivatives showed notable inhibition against bacterial strains such as Xanthomonas oryzae and Rhizoctonia solani at concentrations around 100 μg/mL . This points to the potential for this compound to possess antimicrobial effects.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory effects of thiadiazole compounds. These compounds have been associated with the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated anticancer effects on MDA-MB-231 cells; IC50 = 3.3 μM compared to cisplatin control. |
| Study 2 | Investigated antimicrobial properties against Xanthomonas oryzae; showed 30% inhibition at 100 μg/mL. |
| Study 3 | Assessed anti-inflammatory activity; demonstrated significant reduction in cytokine levels in vitro. |
Computational Studies
Computational analyses using tools like Molinspiration and Molsoft have predicted high bioactivity scores for this compound based on its structural features . These predictions align with experimental findings and suggest that further exploration into its pharmacokinetics and toxicity profiles is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
